(2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to include an ethynyl group and a hydroxymethyl group. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a purine base, specifically 6-aminopurine, to form a nucleoside intermediate.
Protection and Deprotection:
Ethynylation: An ethynyl group is introduced at the 3-position of the sugar moiety through a Sonogashira coupling reaction.
Hydroxymethylation: A hydroxymethyl group is introduced at the 5-position through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an ethyl-substituted nucleoside.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
(2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
(2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol: is unique due to its specific structural modifications. Similar compounds include:
2’,3’-Dideoxyinosine: Lacks hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Contains a double bond between the 2’ and 3’ positions.
3’-Azido-3’-deoxythymidine: Contains an azido group at the 3’ position.
These compounds differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound .
Properties
Molecular Formula |
C12H13N5O4 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8+,11-,12?/m1/s1 |
InChI Key |
GLMZHZQENASCGE-FMSDMSHPSA-N |
Isomeric SMILES |
C#CC1([C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O |
Canonical SMILES |
C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.